1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde
CAS No.: 155566-56-6
Cat. No.: VC21115277
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155566-56-6 |
---|---|
Molecular Formula | C11H12O |
Molecular Weight | 160.21 g/mol |
IUPAC Name | 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2 |
Standard InChI Key | FITHCUPIPFVCGS-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2CC1C=O |
Canonical SMILES | C1CC2=CC=CC=C2CC1C=O |
Introduction
Basic Properties and Identification
Chemical Structure and Nomenclature
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde consists of a naphthalene structure where one aromatic ring has been partially hydrogenated to create a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold with an aldehyde functional group (-CHO) at the 2-position of the alicyclic ring. The compound is registered with the Chemical Abstracts Service (CAS) primarily under the number 81292-68-4, though an alternative CAS number (155566-56-6) also appears in literature . The compound is known by several synonyms including 2-Naphthalenecarboxaldehyde, 1,2,3,4-tetrahydro-; 1,2,3,4-Tetrahydro-naphthaldehyd; 1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde; 1,2,3,4-tetrahydro-naphthaldehyde; and 2-Formyl-1,2,3,4-tetrahydro-naphthalin .
Physical and Chemical Properties
Regarding solubility, 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde is soluble in organic solvents such as ethanol and ether but exhibits poor solubility in water. This solubility profile aligns with its moderate lipophilicity and makes it amenable to various organic reactions performed in non-aqueous media.
Synthesis Methods
Standard Synthetic Routes
Multiple synthetic approaches can be employed to prepare 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde. A common method involves the oxidation of the corresponding alcohol, (1,2,3,4-tetrahydronaphthalen-2-yl)methanol, using appropriate oxidizing agents . Another established route begins with 1,2,3,4-tetrahydro-2-naphthoic acid, which undergoes reduction followed by oxidation to yield the desired aldehyde . These synthetic pathways leverage fundamental organic transformations and can be adapted based on available starting materials and desired scale.
Laboratory Procedures
A detailed laboratory procedure for the synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde is described in the literature. The synthesis begins with the reduction of 1,2,3,4-tetrahydro-2-naphthoic acid (120 mg, 0.68 mmol) using lithium aluminum hydride (78 mg, 2.04 mmol) in anhydrous tetrahydrofuran (5 mL) at 0°C for 2 hours . The reaction mixture is carefully quenched with saturated aqueous Na2SO4 and filtered, with the solid being washed with ethyl acetate . The combined organic layer is washed with water, dried over Na2SO4, filtered, and evaporated under reduced pressure to afford the crude (1,2,3,4-tetrahydronaphthalen-2-yl)methanol as a clear oil .
In the subsequent step, the obtained alcohol is oxidized using Dess-Martin periodinane (DMP, 375 mg, 0.88 mmol) in anhydrous dichloromethane (5 mL) at 0°C for 2 hours . The reaction is quenched with Na2S3O5 solution and extracted with dichloromethane . After washing, drying, and solvent evaporation, the residue is purified by flash chromatography to yield 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde as an oil (44 mg, 40% yield) . This two-step reduction-oxidation sequence represents a practical approach to obtaining the target compound in laboratory settings.
Spectroscopic Characterization
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde. The IR spectrum would feature a strong carbonyl stretching band for the aldehyde group, typically appearing around 1700-1740 cm-1. Additional characteristic bands would include aromatic C-H stretching (approximately 3000-3100 cm-1), aliphatic C-H stretching (2800-3000 cm-1), and various fingerprint region absorptions corresponding to the tetrahydronaphthalene skeleton. These spectral features collectively confirm the compound's structure and can be used to assess its purity.
Mass Spectrometry
Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), is employed to monitor reaction progress and assess the purity of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde during synthesis. The mass spectrum would be expected to show a molecular ion peak at m/z 160, corresponding to the molecular weight of the compound. Fragmentation patterns would provide additional structural information, with typical fragments resulting from the loss of the formyl group and cleavages within the tetrahydronaphthalene skeleton. This analytical technique offers high sensitivity and specificity, making it particularly valuable for identifying trace impurities in synthetic samples.
Reactivity and Chemical Behavior
General Reactivity
As an aldehyde, 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde exhibits characteristic reactivity patterns that make it valuable in organic synthesis. The compound readily undergoes nucleophilic addition reactions at the carbonyl carbon, including reactions with Grignard reagents, hydride donors, and carbon-based nucleophiles. It can be reduced to the corresponding alcohol, oxidized to the carboxylic acid, or engaged in condensation reactions such as aldol additions, Wittig reactions, and reductive aminations.
A specific example of its synthetic utility is demonstrated in the preparation of vitamin E analogs, where the aldehyde participates in a Wittig reaction with an appropriate phosphonium salt . This transformation establishes a new carbon-carbon bond and introduces a complex side chain, illustrating the compound's value in constructing sophisticated molecular architectures. Such reactivity makes 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde an important building block in the synthesis of biologically active compounds.
Applications in Synthetic Chemistry
As a Synthetic Intermediate
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde serves as a versatile synthetic intermediate in the preparation of complex molecules with potential biological activity. One notable application is in the synthesis of vitamin E analogs, where it provides the core structure for compounds containing a 1,2,3,4-tetrahydronaphthalene skeleton in place of the traditional chromane ring found in natural vitamin E . The compound's aldehyde functionality serves as a key attachment point for introducing various structural elements, allowing for the creation of diverse molecular architectures with tailored properties.
In the synthesis of vitamin E analogs, 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde derivatives such as 6-Methoxy-2,5,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde are employed as intermediates . These compounds undergo further transformations, including Wittig reactions with appropriate phosphonium salts, to construct the side chain characteristic of vitamin E . The resulting analogs potentially retain the antioxidant properties of natural vitamin E while offering structural variations that may confer different pharmacokinetic profiles or biological activities.
Related Compounds and Structure-Activity Relationships
Derivatives and Structural Analogs
Several derivatives and structural analogs of 1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde have been described in the literature, each possessing unique physical, chemical, and potentially biological properties. A comparison of these related compounds is presented in the following table:
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde differs from the parent compound by the addition of a methyl group at the 7-position of the aromatic ring. This structural modification would be expected to increase lipophilicity and potentially alter the compound's biological properties. The compound is described as a synthetic organic compound belonging to the class of aromatic hydrocarbons modified by hydrogenation, featuring a naphthalene ring system with one saturated six-membered ring fused to an unsaturated five-membered ring.
6-Methoxy-2,5,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde represents a more heavily substituted derivative, incorporating a methoxy group and multiple methyl substituents on the aromatic ring . This compound serves as an intermediate in the synthesis of vitamin E analogs and illustrates how the basic tetrahydronaphthalene-2-carbaldehyde framework can be elaborated to create compounds with specific structural features and potential biological activities .
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